molecular formula C21H21ClN4O6S B250519 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B250519
M. Wt: 492.9 g/mol
InChI Key: TYEBUFLUQCPBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as TAK-659 and is currently being studied for its potential use in treating cancer and autoimmune diseases.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide involves the inhibition of several kinases, including BTK, ITK, and JAK3. These kinases are involved in the proliferation and survival of cancer cells and immune cells. By inhibiting their activity, 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide can reduce the growth of cancer cells and inflammation in autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide have been studied in preclinical models. It has been found to inhibit the activity of several kinases, which can reduce the growth of cancer cells and inflammation in autoimmune diseases. In addition, 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide in lab experiments include its potent activity against several kinases, its favorable pharmacokinetic profile, and its potential use in treating cancer and autoimmune diseases. However, there are also limitations to using this compound in lab experiments. For example, it may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide. One direction is to further investigate its potential use in treating cancer and autoimmune diseases. Another direction is to study its off-target effects on other kinases and determine if these effects could be exploited for therapeutic purposes. Additionally, the development of more potent and selective analogs of 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide could lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis method of 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide involves several steps. The first step is the preparation of 4-chloro-3-methylphenol, which is then reacted with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetamide. This compound is then reacted with 4-amino-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide to form 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is currently being studied for its potential use in treating cancer and autoimmune diseases. It has been found to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and immune cells. In preclinical studies, 2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases.

properties

Molecular Formula

C21H21ClN4O6S

Molecular Weight

492.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H21ClN4O6S/c1-13-10-15(6-9-17(13)22)32-12-19(27)23-14-4-7-16(8-5-14)33(28,29)26-18-11-20(30-2)25-21(24-18)31-3/h4-11H,12H2,1-3H3,(H,23,27)(H,24,25,26)

InChI Key

TYEBUFLUQCPBQS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)Cl

Origin of Product

United States

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